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Abstract

Neosenkirkine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant
species. As a member of the otonecine-type PAs, it is characterized by a macrocyclic diester
structure. Like many PAs containing an unsaturated necine base, Neosenkirkine is recognized
for its significant hepatotoxicity. This technical guide provides a comprehensive overview of the
known physical and chemical properties of Neosenkirkine, methodologies for its isolation and
analysis, and an examination of its biological activity, focusing on the mechanisms of toxicity
relevant to drug development and safety assessment.

Core Physical and Chemical Properties

Neosenkirkine is a crystalline solid belonging to the alkaloid class of organic compounds. Its
core structure is based on a necine base esterified with a necic acid, forming a macrocycle.
The fundamental properties are summarized below.

Table 1: General and Physicochemical Properties of
Neosenkirkine
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Property Value Source(s)
(1R,4E,6R,7R,112)-4-
ethylidene-7-hydroxy-6,7,14-

IUPAC Name trimethyl-2,9-dioxa-14- [1]

azabicyclo[9.5.1]heptadec-11-

ene-3,8,17-trione

Molecular Formula C19H27NOe [1][2]
Molecular Weight 365.42 g/mol [11[2]
CAS Number 57194-70-4 [3]
Appearance Crystalline solid

Soluble in Chloroform,
Solubility Dichloromethane, Ethyl

Acetate, DMSO, Acetone

logP (Octanol/Water)

1.010 (Calculated)

[2]

Water Solubility (logS)

-2.09 (Calculated, mol/L)

[2]

Spectroscopic Data for Structural Elucidation

Detailed experimental spectral data such as 'H-NMR, 3C-NMR, mass spectrometry

fragmentation analysis, and IR absorption frequencies for Neosenkirkine are not readily

available in publicly accessible databases and literature. Commercial suppliers may hold this

data. However, the general principles of spectroscopic analysis are central to its identification.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are critical for

determining the complex stereochemistry of the molecule. The chemical shifts and coupling

constants of the protons would confirm the structure of the necine base and the side chain,

including the ethylidene group.

e Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would reveal the

molecular ion peak (M*) confirming the molecular weight. The fragmentation pattern is

crucial for identifying structural motifs of the macrocyclic alkaloid.
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« Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for
functional groups present in Neosenkirkine, such as O-H stretching for the hydroxyl group,
C=0 stretching for the ester carbonyls, and C=C stretching for the double bonds.

Experimental Protocols

The isolation and analysis of Neosenkirkine typically involve multi-step procedures to extract
and purify the alkaloid from a complex plant matrix.

Isolation and Purification of Neosenkirkine from Plant
Material

The following protocol is a generalized procedure based on the successful isolation of
Neosenkirkine from species such as Senecio pierotii and Emilia sonchifolia.[4]

Objective: To isolate and purify Neosenkirkine from dried plant material.
Methodology:
o Extraction:

o Dried and powdered plant material (e.g., roots, aerial parts) is subjected to extraction with
a dilute acid, typically 0.5N H2SOa4. This protonates the nitrogen atom of the alkaloid,
rendering it soluble in the aqueous acidic solution.

» Acid-Base Partitioning:
o The acidic extract is filtered to remove solid plant debris.

o The filtrate is then made alkaline by the addition of a base, such as ammonia (NHs), to a
high pH. This deprotonates the alkaloid, converting it back to its free base form, which has
low solubility in water but high solubility in nonpolar organic solvents.

o The now-alkaline aqueous solution is repeatedly extracted with an organic solvent like
chloroform (CHCIs) or dichloromethane (CH2Clz). The Neosenkirkine partitions into the
organic layer.

e Crude Alkaloid Fraction:
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o The organic extracts are combined and evaporated under reduced pressure (e.g., using a
rotary evaporator) to yield a crude alkaloidal mixture.

o Chromatographic Purification:

o Column Chromatography: The crude mixture is first subjected to column chromatography
over a stationary phase like aluminum oxide. Elution with a solvent gradient is used to
separate the alkaloids based on polarity, providing a partially purified fraction containing
Neosenkirkine.

o High-Performance Liquid Chromatography (HPLC): The enriched fraction is then
subjected to further purification by HPLC, often using a silica-based column (e.g., 4-
Porasil). A mobile phase such as a mixture of acetonitrile, methanol, and diethylamine is
used to achieve high-resolution separation, yielding pure Neosenkirkine.[4]

Alternatively, for purification from aqueous acid extracts, strong cation exchange-solid phase
extraction (SCX-SPE) can be employed.

Caption: General workflow for the isolation and purification of Neosenkirkine.

Analysis and Quantification

Objective: To identify and quantify Neosenkirkine in biological samples.
Methodology:

e Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for the
analysis of pyrrolizidine alkaloids.

[e]

Sample Preparation: The alkaloid extract is prepared as described in the isolation protocol.

o Derivatization (Optional): Silylation may be performed to increase the volatility of the
analyte.

o GC Separation: The sample is injected into a gas chromatograph equipped with a capillary
column. The temperature program is optimized to separate Neosenkirkine from other
alkaloids and matrix components based on their boiling points and interactions with the
stationary phase.
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o MS Detection: As components elute from the GC column, they are ionized (typically by
electron impact) and fragmented. The mass spectrometer separates the resulting ions
based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a
molecular fingerprint for identification. Quantification can be achieved by comparing the
peak area to that of a known standard.

Biological Activity and Signaling Pathways

Neosenkirkine is a known hepatotoxic compound, a characteristic shared by many 1,2-
unsaturated pyrrolizidine alkaloids. Its toxicity is not inherent but arises from its metabolic

activation in the liver.

Mechanism of Hepatotoxicity

The primary mechanism of PA-induced liver injury is a multi-step process initiated by metabolic
activation.

¢ Metabolic Activation: In the liver, cytochrome P450 enzymes (CYP450s) metabolize
Neosenkirkine to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).

o Formation of Adducts: These reactive metabolites are strong electrophiles that can readily
form covalent bonds (adducts) with cellular nucleophiles, including proteins and DNA.

e Cellular Damage and Stress: The formation of these adducts disrupts normal cellular
function, leading to:

o Protein Dysfunction: Impairment of essential enzymes and structural proteins.
o DNA Damage: Formation of DNA adducts can lead to mutations and genotoxicity.

o Oxidative Stress: Depletion of cellular antioxidants like glutathione (GSH), which attempts

to detoxify the reactive metabolites.

 Induction of Apoptosis: The culmination of cellular damage and stress triggers programmed
cell death (apoptosis). This can occur through both the extrinsic (death receptor-mediated)
and intrinsic (mitochondrial) pathways. The binding of ligands like TNF to their receptors can
initiate a caspase cascade, while mitochondrial damage can lead to the release of
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cytochrome c, activating another caspase cascade, both of which ultimately lead to
apoptosis and liver injury.

Studies on various PAs indicate that they can disrupt signaling pathways related to cell cycle
regulation and DNA damage repair, potentially leading to an arrest in the S phase of the cell
cycle and mitotic failure.

Caption: Simplified signaling pathway of Neosenkirkine-induced hepatotoxicity.

Conclusion for Drug Development Professionals

Neosenkirkine, as a representative hepatotoxic pyrrolizidine alkaloid, serves as an important
case study in drug safety and toxicology. The requirement for metabolic activation highlights
the critical role of hepatic enzyme systems in toxification. For professionals in drug
development, understanding the structure-toxicity relationship of PAs is crucial for screening
new chemical entities and for assessing the safety of herbal medicines and dietary
supplements, where PAs can be present as contaminants. The analytical methods described
herein are foundational for the quality control and safety assessment of products that may
contain Neosenkirkine or related compounds. Further research into the specific protein targets
and detailed signaling pathway disruptions caused by Neosenkirkine could provide more
precise biomarkers for early detection of PA-induced liver injury.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1237278#physical-and-chemical-properties-of-
neosenkirkine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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